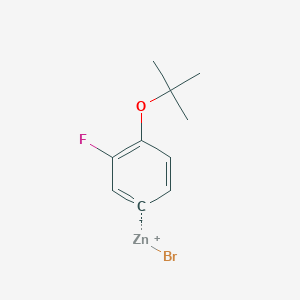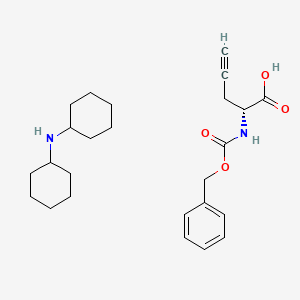
(4-t-Butoxy-3-fluorophenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-butoxy-3-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the tert-butoxy and fluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butoxy-3-fluorophenyl)zinc bromide typically involves the reaction of 4-tert-butoxy-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
4-tert-butoxy-3-fluorophenyl bromide+Zn→(4-tert-butoxy-3-fluorophenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of (4-tert-butoxy-3-fluorophenyl)zinc bromide involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process often includes steps like purification through distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-butoxy-3-fluorophenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation processes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases like potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Oxidative Addition: This step involves the addition of the organozinc compound to a palladium(II) complex, forming a palladium(IV) intermediate.
Transmetalation: The transfer of the organic group from zinc to palladium occurs, followed by reductive elimination to form the desired product.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
(4-tert-butoxy-3-fluorophenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action of (4-tert-butoxy-3-fluorophenyl)zinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The organozinc compound reacts with a palladium(II) complex, forming a palladium(IV) intermediate.
Transmetalation: The organic group is transferred from zinc to palladium.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium(II) catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-butoxy-4-oxobutylzinc bromide
- 2-tert-butoxy-2-oxo-1-methylethylzinc bromide
Uniqueness
(4-tert-butoxy-3-fluorophenyl)zinc bromide is unique due to the presence of the fluorophenyl group, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precision and efficiency are crucial.
Propriétés
Formule moléculaire |
C10H12BrFOZn |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-10(2,3)12-9-7-5-4-6-8(9)11;;/h5-7H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
IMFXRPDZOXOHDU-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-{[(2-chlorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B14885401.png)


![N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14885411.png)
![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)
![4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885420.png)

![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)
methanol](/img/structure/B14885456.png)
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)



